molecular formula C8H6BrNZn B176707 2-Cyanobenzylzinc bromide CAS No. 199465-66-2

2-Cyanobenzylzinc bromide

Cat. No.: B176707
CAS No.: 199465-66-2
M. Wt: 261.4 g/mol
InChI Key: FRRLGGRYFJXNSD-UHFFFAOYSA-M
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Description

2-Cyanobenzylzinc bromide is an organozinc compound with the chemical formula NCC6H4CH2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic reagent. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Scientific Research Applications

2-Cyanobenzylzinc bromide has a wide range of applications in scientific research, including:

Safety and Hazards

2-Cyanobenzylzinc bromide is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A). It is also suspected of causing cancer (Carcinogenicity Category 2), and it may cause respiratory irritation and drowsiness or dizziness (Specific target organ toxicity - single exposure Category 3) . It should be handled with care, avoiding dust formation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanobenzylzinc bromide is primarily synthesized by the reaction of 2-cyanobenzyl bromide with zinc powder in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-Cyanobenzyl bromide+Zn2-Cyanobenzylzinc bromide\text{2-Cyanobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Cyanobenzyl bromide+Zn→2-Cyanobenzylzinc bromide

The reaction mixture is heated to facilitate the formation of the organozinc compound, and the product is then purified through extraction and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyanobenzylzinc bromide undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is widely used in Negishi cross-coupling reactions to form carbon-carbon bonds with aryl or heteroaryl halides.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Nickel Catalysts: Used in some coupling reactions.

    Solvents: THF is the most common solvent, but other organic solvents like dimethylformamide (DMF) can also be used.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Benzylzinc Bromide: Similar in structure but lacks the cyano group.

    4-Cyanobenzylzinc Bromide: Similar but with the cyano group in the para position.

    3-Cyanopropylzinc Bromide: Similar but with a different alkyl chain length.

Uniqueness

2-Cyanobenzylzinc bromide is unique due to the presence of the cyano group, which can influence the reactivity and selectivity of the compound in various reactions. The cyano group can also serve as a functional handle for further chemical modifications, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);2-methanidylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLGGRYFJXNSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanobenzylzinc bromide
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2-Cyanobenzylzinc bromide
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2-Cyanobenzylzinc bromide
Reactant of Route 4
2-Cyanobenzylzinc bromide
Reactant of Route 5
2-Cyanobenzylzinc bromide
Reactant of Route 6
2-Cyanobenzylzinc bromide

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